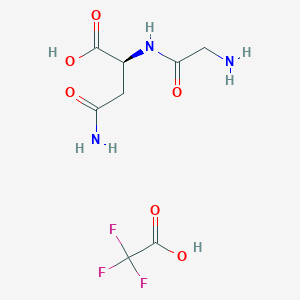
(S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of amino and amido groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate) typically involves multiple steps, starting from readily available precursors. One common method involves the use of glycine Schiff base, which is alkylated with a trifluoromethylating agent under basic conditions. The resultant product is then subjected to further reactions to introduce the amino and amido groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the use of recyclable chiral auxiliaries to form the corresponding Ni (II) complex with glycine Schiff base. This complex is then alkylated and disassembled to reclaim the chiral auxiliary and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including drug design and development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Aminoacetamido)-4-methylpentanoic acid: Shares similar structural features but differs in the presence of a methyl group instead of a trifluoromethyl group.
(S)-2-(2-(2-Aminoacetamido)acetamido)-4-methylpentanoic acid: Another similar compound with additional amido groups.
Uniqueness
(S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate) is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific chemical characteristics, such as increased stability and reactivity under certain conditions .
Properties
Molecular Formula |
C8H12F3N3O6 |
|---|---|
Molecular Weight |
303.19 g/mol |
IUPAC Name |
(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11N3O4.C2HF3O2/c7-2-5(11)9-3(6(12)13)1-4(8)10;3-2(4,5)1(6)7/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13);(H,6,7)/t3-;/m0./s1 |
InChI Key |
YNVXJGSSTRWGLS-DFWYDOINSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CN)C(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343893.png)
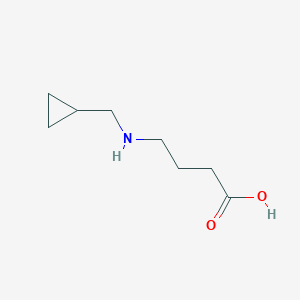
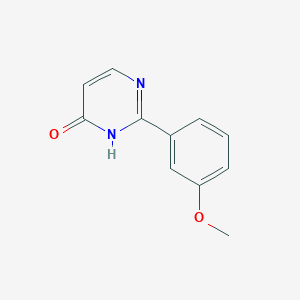
![tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13343913.png)
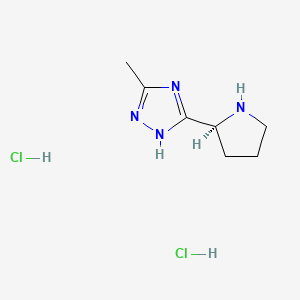
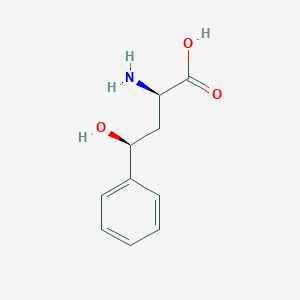
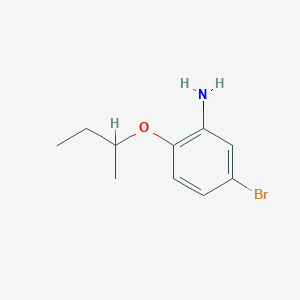


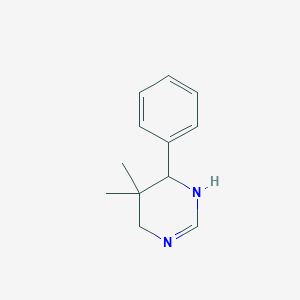
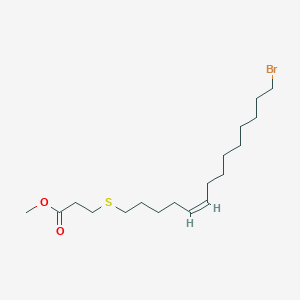
![N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13343955.png)
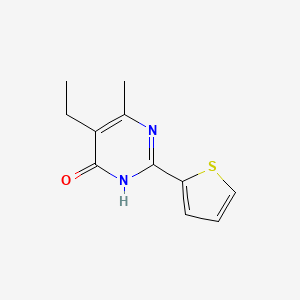
![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13343967.png)
